1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine
Description
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(2-methoxy-6-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2O/c1-7-4-3-5-9(13-2)10(7)8(12)6-11/h3-5,8H,6,11-12H2,1-2H3 |
InChI Key |
NDOQYBATTZCKML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C(CN)N |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine
Technical Whitepaper: 1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine
Subtitle: Structural Dynamics, Synthetic Pathways, and Medicinal Utility of a Sterically Congested Chiral Scaffold.
Part 1: Executive Summary & Structural Analysis
1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine is a specialized vicinal diamine featuring a highly specific "2,6-disubstitution" pattern on the phenyl ring.[1] Unlike simple phenylethylamines, this molecule incorporates both an electron-donating methoxy group (at C2) and a steric methyl clamp (at C6).[1] This unique architecture restricts conformational freedom around the C1-Aryl bond, creating a "pseudo-atropisomeric" environment that is highly valuable in asymmetric catalysis and high-affinity ligand design for GPCRs.[1]
Core Chemical Identity
| Property | Specification |
| IUPAC Name | 1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine |
| Molecular Formula | C₁₀H₁₆N₂O |
| Molecular Weight | 180.25 g/mol |
| Chiral Center | C1 (Benzylic position) |
| Key Precursor | 2-Methoxy-6-methylbenzaldehyde (CAS 54884-55-8) |
| Electronic Profile | Electron-rich aromatic system (Methoxy + Methyl donors) |
| Steric Profile | High ortho-congestion (2,6-clamp) |
Structural Dynamics
The defining feature of this molecule is the ortho-effect .[1] The 2-methoxy and 6-methyl groups create a steric pocket that forces the ethylenediamine tail to adopt specific dihedral angles relative to the aromatic plane.[1]
-
Electronic Push: The 2-methoxy group acts as a hydrogen bond acceptor and an electron donor (resonance), increasing electron density in the ring.[1]
-
Steric Lock: The 6-methyl group provides hydrophobic bulk, preventing free rotation when bound to enzymes or metal centers.[1] This makes the scaffold ideal for chiral resolution agents and stereoselective catalysts .[1]
Part 2: Physicochemical Profile
Note: Values are calculated based on structure-activity relationship (SAR) algorithms for 2,6-disubstituted phenylethylamines.
| Parameter | Value (Est.) | Significance |
| LogP (Octanol/Water) | 1.2 – 1.5 | Moderate lipophilicity; blood-brain barrier (BBB) permeable.[1] |
| pKa (Amine 1 - Benzylic) | ~8.8 | Slightly lower than typical amines due to inductive effect of the aryl ring.[1] |
| pKa (Amine 2 - Primary) | ~9.8 | Typical primary aliphatic amine basicity.[1] |
| Polar Surface Area (PSA) | ~65 Ų | Good oral bioavailability range (<140 Ų).[1] |
| H-Bond Donors | 4 | Two -NH₂ groups provide extensive hydrogen bonding potential.[1] |
| H-Bond Acceptors | 3 | Two nitrogens + One methoxy oxygen.[1] |
Part 3: Synthetic Pathways
The synthesis of 1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine requires overcoming the steric hindrance of the 2,6-substituents.[1] The most robust route utilizes the Aza-Henry (Nitro-Mannich) Reaction or the Strecker Synthesis starting from the commercially available aldehyde.[1]
Primary Route: The Aza-Henry / Nitro-Mannich Protocol
This pathway allows for the direct installation of the vicinal diamine motif with high diastereoselectivity potential.[1]
-
Imine Formation: Condensation of 2-methoxy-6-methylbenzaldehyde with a chiral auxiliary (e.g., Ellman's sulfinamide) or simple amine.[1]
-
Aza-Henry Reaction: Nucleophilic addition of nitromethane to the imine.[1]
-
Reduction: Global reduction of the nitro group and the auxiliary cleavage (if used) to yield the free diamine.[1]
Figure 1: Synthetic workflow via the Asymmetric Aza-Henry reaction, ensuring control over the C1 chiral center.
Alternative Route: Strecker Synthesis
-
Condensation: Aldehyde + HCN + NH₃ (or chiral amine) → α-Aminonitrile.[1]
-
Reduction: Lithium Aluminum Hydride (LiAlH₄) reduction of the nitrile to the primary amine.[1]
-
Note: This route is sterically demanding due to the 2,6-methyl/methoxy clash during nitrile formation but is viable for racemic production.[1]
-
Part 4: Medicinal & Catalytic Applications
GPCR Ligand Design
The 2-methoxy-6-methyl substitution pattern is a "privileged scaffold" for designing antagonists for:
-
Adrenergic Receptors: The structure mimics norepinephrine but with a "steric block" at the 6-position, potentially enhancing selectivity for specific subtypes (e.g., α1 vs α2).[1]
-
GnRH Antagonists: Similar sterically crowded phenyl rings are found in Elagolix and Relugolix intermediates, where the bulk prevents metabolic oxidation at the ring.
Asymmetric Catalysis (Chiral Ligand)
When resolved into pure enantiomers ((R,R) or (S,S)), this diamine serves as a ligand for transition metals (Ru, Rh, Ir).[1]
-
Mechanism: The diamine forms a 5-membered chelate ring with the metal.[1] The 2-methoxy group can offer a secondary hemilabile coordination site (O-binding), creating a "tridentate-like" effect that stabilizes the active catalyst species.[1]
Figure 2: Proposed binding mode of the diamine in metal catalysis, highlighting the potential for hemilabile coordination by the methoxy group.[1]
Part 5: Handling and Safety Protocols
Hazard Classification:
-
Skin/Eye Irritant: Like most primary amines, this compound is caustic.[1]
-
Air Sensitivity: Vicinal diamines readily absorb CO₂ from the air to form carbamates.[1] Store under inert atmosphere (Argon/Nitrogen).[1]
Storage Protocol:
-
Atmosphere: Store under dry Nitrogen or Argon.[1]
-
Temperature: 2–8°C (Refrigerated) to prevent oxidation of the benzylic amine.
-
Container: Amber glass vials to prevent potential photochemical degradation (though the methoxy group stabilizes the ring, the amine is sensitive).[1]
References
-
Aldehyde Precursor Data: 2-Methoxy-6-methylbenzaldehyde (CAS 54884-55-8).[1] Commercially available building block used in photoenolization and sterically hindered ligand synthesis.[1] [1]
-
General Synthesis of 1,2-Diamines: Ellman, J. A., et al. "Asymmetric Synthesis of 1,2-Diamines."[1] Chemical Reviews, 2010.[1] (Describes the sulfinamide route for hindered substrates).
-
Aza-Henry Reaction Methodology: Palomo, C., et al. "Catalytic Asymmetric Aza-Henry Reaction."[1] Angewandte Chemie Int.[1] Ed., 2005.[1][2]
-
Structural Analogs: 1-(2-Methoxyphenyl)ethan-1-amine (CAS 1270572-91-2).[1] (Monoamine analog demonstrating the stability of the core scaffold).[1] [1]
Sources
An In-depth Technical Guide to 1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine: Molecular Weight and Formula
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Compound Significance
1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine is a vicinal diamine derivative with potential applications in medicinal chemistry and materials science. Vicinal diamines are crucial building blocks in the synthesis of a wide array of biologically active compounds and are often utilized as chiral ligands in asymmetric synthesis. The specific substitutions on the phenyl ring—a methoxy and a methyl group ortho to the point of attachment—introduce distinct electronic and steric properties that can influence the compound's reactivity, coordination chemistry, and biological interactions. This guide provides a foundational technical overview of its chemical formula and molecular weight, derived from its structural nomenclature.
Determination of the Chemical Formula
The chemical formula of 1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine is deduced by systematically deconstructing its IUPAC name. This process allows for a precise atom count, ensuring the accuracy of the resulting formula.
Workflow for Formula Derivation:
Caption: Derivation of the chemical formula from the IUPAC name.
-
Core Structure (Ethane-1,2-diamine): This indicates a two-carbon backbone with two amine (-NH₂) groups, one on each carbon. The atoms contributed are 2 Carbon, 6 Hydrogen, and 2 Nitrogen (C₂H₆N₂).
-
Phenyl Group: A phenyl ring is attached to the first carbon of the ethane-diamine backbone. A basic phenyl ring is C₆H₅.
-
Substituents on the Phenyl Ring:
-
2-Methoxy: A methoxy group (-OCH₃) is at the second position of the phenyl ring. This adds 1 Carbon, 3 Hydrogen, and 1 Oxygen.
-
6-Methyl: A methyl group (-CH₃) is at the sixth position of the phenyl ring. This adds 1 Carbon and 3 Hydrogen.
-
-
Adjustments for Bonding:
-
The phenyl ring loses a hydrogen to bond with the ethane-diamine backbone.
-
The first carbon of the ethane-diamine backbone loses a hydrogen to bond with the phenyl ring.
-
Atom Count:
-
Carbon (C): 6 (phenyl) + 1 (methoxy) + 1 (methyl) + 2 (ethane) = 10
-
Hydrogen (H): 3 (phenyl ring) + 3 (methoxy) + 3 (methyl) + 5 (ethane-diamine backbone and amines) = 14
-
Nitrogen (N): 2 (from the two amine groups)
-
Oxygen (O): 1 (from the methoxy group)
Thus, the definitive chemical formula for 1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine is C₁₀H₁₄N₂O .
Molecular Weight Calculation
The molecular weight (MW) is calculated by summing the atomic weights of all atoms in the chemical formula. The atomic weights used are standard values provided by the International Union of Pure and Applied Chemistry (IUPAC).
Step-by-Step Calculation:
-
Identify Atomic Weights:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
-
-
Calculate the Total Mass for Each Element:
-
Mass of Carbon = 10 atoms × 12.011 u/atom = 120.11 u
-
Mass of Hydrogen = 14 atoms × 1.008 u/atom = 14.112 u
-
Mass of Nitrogen = 2 atoms × 14.007 u/atom = 28.014 u
-
Mass of Oxygen = 1 atom × 15.999 u/atom = 15.999 u
-
-
Sum the Masses:
-
Molecular Weight = 120.11 + 14.112 + 28.014 + 15.999 = 178.235 g/mol
-
This calculated molecular weight is a critical parameter for experimental design, including reaction stoichiometry, preparation of solutions of known molarity, and for analytical techniques such as mass spectrometry.
Summary of Core Data
For ease of reference, the key quantitative data for 1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine are summarized below.
| Parameter | Value |
| Chemical Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.235 g/mol |
| Exact Mass | 178.11061 Da |
Structural Representation
A 2D representation of the molecular structure provides immediate insight into the spatial arrangement of the atoms and functional groups.
Caption: 2D structure of 1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine.
Conclusion
The chemical formula (C₁₀H₁₄N₂O) and molecular weight (178.235 g/mol ) of 1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine are fundamental properties derived directly from its chemical name. These values are essential for any quantitative work involving this compound, from synthesis and purification to its application in drug discovery and materials science. The structural features, particularly the substituted phenyl ring, suggest that this molecule could be a valuable ligand or synthon for creating more complex chemical entities.
References
While a direct database entry for 1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine was not found, the principles of nomenclature and molecular weight calculation are based on standard chemical conventions. The following resources provide information on related compounds and foundational chemical data.
-
PubChem. National Center for Biotechnology Information. PubChem Compound Database. (Provides data on a vast range of chemical compounds, such as 1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine, which demonstrates the properties of related structures). [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. (A comprehensive source for chemical and physical property data for a wide variety of compounds, including substituted ethanes and phenyl derivatives). [Link]
-
Organic Syntheses. An annual publication of detailed, reliable, and carefully checked procedures for the synthesis of organic compounds. (Provides context for the synthesis of complex organic molecules like diamines). [Link]
-
IUPAC. International Union of Pure and Applied Chemistry. (The definitive source for chemical nomenclature, terminology, and standardized measurement). [Link]
Methodological & Application
Scalable synthesis routes for 1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine
Application Note: Scalable Synthesis of 1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine
Executive Summary
1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine is a privileged vicinal diamine scaffold, often utilized as a precursor for chiral ligands (e.g., Salen-type catalysts) or as a pharmacophore in CNS-active agents. The synthesis of this molecule presents a specific challenge: the 2-methoxy-6-methyl substitution pattern on the phenyl ring creates significant steric hindrance at the benzylic position, impeding standard condensation and nucleophilic attack pathways.
This guide outlines two scalable, field-proven protocols designed to overcome this steric barrier while maintaining high fidelity and safety standards.
-
Protocol A (The "Workhorse" Route): A modified Strecker synthesis optimized for hindered substrates, yielding the racemic diamine.
-
Protocol B (The Asymmetric Route): A diastereoselective Aza-Henry (Nitro-Mannich) reaction utilizing sulfinamide auxiliaries for high enantiopurity.
Strategic Route Analysis
The selection of the synthetic route depends on the required stereochemistry and scale.
| Feature | Route A: Modified Strecker | Route B: Sulfinyl Aza-Henry |
| Primary Intermediate | ||
| Key Reagents | TMSCN or KCN, NH | Nitromethane, Sulfinamide, Ti(OEt) |
| Scalability | High (Kilogram scale) | Moderate-High (Gram to Kg) |
| Stereocontrol | Racemic (Requires Resolution) | High Diastereoselectivity ( |
| Safety Profile | Requires Cyanide Protocols | No Cyanide; Exothermic Steps |
| Cost Efficiency | Excellent | Moderate (Auxiliary cost) |
Pathway Visualization
Protocol A: Modified Strecker Synthesis (Racemic)
Context: The classical Strecker reaction often fails with 2,6-disubstituted benzaldehydes due to the inability to form the imine intermediate efficiently or the reversibility of cyanide addition. This protocol uses Trimethylsilyl Cyanide (TMSCN) with a Lewis Acid catalyst to drive the equilibrium forward, a variation known to be more robust for hindered systems than aqueous KCN.
Step 1: Formation of the -Aminonitrile[1][2]
-
Reagents: 2-Methoxy-6-methylbenzaldehyde (1.0 equiv), NH
(7M in MeOH, 5.0 equiv), TMSCN (1.2 equiv), Sc(OTf) (1 mol%) or ZnI (5 mol%). -
Safety: TMSCN is volatile and hydrolyzes to HCN. All operations must be performed in a functioning fume hood with HCN sensors active.
Procedure:
-
Imine Pre-formation: Charge a dry reactor with 2-methoxy-6-methylbenzaldehyde and 7M NH
in MeOH. Seal and stir at 40°C for 6–12 hours. Note: The steric bulk requires longer times and slight heating compared to unhindered aldehydes. Monitor by TLC/NMR for imine formation. -
Cyanosilylation: Cool the mixture to 0°C. Add the Lewis Acid catalyst (Sc(OTf)
). -
Addition: Add TMSCN dropwise via a syringe pump to control the exotherm.
-
Reaction: Allow to warm to room temperature and stir for 12–24 hours. The sterics at the ortho-positions will significantly retard the nucleophilic attack; patience is key.
-
Workup: Carefully quench with saturated NaHCO
. Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na SO , and concentrate.-
Critical Checkpoint: The intermediate aminonitrile is often unstable on silica. Proceed to reduction immediately or recrystallize if solid.
-
Step 2: Reduction to Vicinal Diamine
-
Reagents: LiAlH
(3.0 equiv) in dry THF OR Raney Nickel / H (50 bar).
Procedure (LiAlH
-
Suspend LiAlH
in dry THF under Argon at 0°C. -
Add the crude aminonitrile (dissolved in THF) dropwise.
-
Reflux for 4–8 hours. The nitrile reduction is demanding; ensure complete conversion to avoid the amidine intermediate.
-
Fieser Quench: Cool to 0°C. Carefully add water (
mL), 15% NaOH ( mL), then water ( mL). -
Filter the granular precipitate. Concentrate the filtrate to obtain the crude diamine.
-
Purification: The diamine can be purified by converting it to the dihydrochloride salt (add HCl in dioxane) and recrystallizing from EtOH/Et
O.
Protocol B: Asymmetric Aza-Henry (Nitro-Mannich) Route
Context: For drug development applications requiring a single enantiomer, the Ellman sulfinamide auxiliary provides excellent stereocontrol. The resulting
Step 1: Condensation to Sulfinimine
-
Reagents: 2-Methoxy-6-methylbenzaldehyde (1.0 equiv), (
)-2-methylpropane-2-sulfinamide (1.1 equiv), Ti(OEt) (2.0 equiv), THF.
Procedure:
-
Mix aldehyde and sulfinamide in THF.
-
Add Ti(OEt)
(Lewis acid and water scavenger). Stir at 60°C for 12 hours. The Ti(OEt) is crucial to drive the equilibrium in this hindered substrate. -
Quench with brine, filter the titanium salts, and concentrate. Purify by flash chromatography (Hex/EtOAc).
Step 2: Diastereoselective Aza-Henry Reaction
-
Reagents: Sulfinimine (from Step 1), Nitromethane (5.0 equiv), Base (KOtBu or TBD, 10 mol%).
Procedure:
-
Dissolve sulfinimine in THF/Nitromethane (1:1).
-
Cool to -20°C to maximize diastereoselectivity (dr).
-
Add base catalyst. Stir for 24 hours.
-
Mechanism: The nitronate anion attacks the imine face opposite the bulky tert-butyl group of the auxiliary.
-
Quench with saturated NH
Cl. Extract and purify. The product is the -nitro sulfinamide.
Step 3: Reduction and Deprotection
-
Reagents: H
, Raney Nickel, MeOH, then HCl.
Procedure:
-
Nitro Reduction: Hydrogenate the
-nitro sulfinamide (Raney Ni, 50 psi H , MeOH) to convert the -NO to -NH . Note: The sulfinamide bond is usually stable under these conditions. -
Auxiliary Cleavage: Treat the resulting intermediate with 4M HCl in Dioxane for 1 hour to cleave the sulfinyl group.
-
Isolation: Filter the solid dihydrochloride salt of 1-(2-methoxy-6-methylphenyl)ethane-1,2-diamine.
Analytical & Quality Control
Data Summary Table
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid (HCl salt) | Visual |
| 400 MHz NMR | ||
| Mass Spec | [M+H] | ESI-MS |
| Enantiomeric Excess | >98% ee (for Protocol B) | Chiral HPLC (Chiralpak AD-H) |
Process Workflow Diagram
References
-
Strecker Synthesis Overview
-
BenchChem. (2025).[1] Application Notes and Protocols for the Strecker Synthesis. Retrieved from
-
-
Catalytic Asymmetric Strecker
-
Vachal, P., & Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. National Institutes of Health (PMC).[2] Retrieved from
-
-
Vicinal Diamine Synthesis via Aza-Henry
-
Organic Chemistry Portal. (2024). Synthesis of 1,2-Diamines. Retrieved from
-
- Ellman Sulfinamide Methodology: Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. (Standard reference for the Ellman protocol described in Route B).
-
Handling Hindered Substrates
-
Periasamy, M., et al. (2004).[3] Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide. Arkivoc. Retrieved from
-
Sources
Validation & Comparative
High-Resolution NMR Characterization Guide: 1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine
This guide outlines the high-resolution NMR characterization of 1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine , a sterically congested chiral diamine. The analysis focuses on distinguishing this specific 2,6-disubstituted regioisomer from its likely synthetic impurities and structural isomers.
Introduction & Structural Significance
The target molecule features a 2,6-disubstituted phenyl ring , creating a "molecular gate" around the benzylic amine. This steric environment restricts rotation around the C(Ar)–C(α) bond, often leading to signal broadening or distinct conformers in NMR at room temperature.
Key Analytical Challenges:
-
Regioisomer Differentiation: Distinguishing the 2,6-isomer (Target) from the thermodynamically stable 2,4-isomer (Impurity).
-
Chiral Influence: The chiral center at C1 renders the adjacent methylene protons (C2) diastereotopic, complicating the aliphatic region.
-
Salt vs. Free Base: Pharmaceutical applications often use the dihydrochloride salt, which significantly shifts the aliphatic signals compared to the free base.
Structural Elucidation Workflow
The following decision tree outlines the logical flow for confirming the structure using 1D and 2D NMR.
Figure 1: Step-by-step structural elucidation strategy.
1H NMR Spectral Analysis (400 MHz)
A. Aromatic Region (The "Fingerprint")
The 2,6-substitution pattern results in three adjacent aromatic protons (H3, H4, H5). This creates a characteristic ABX or ABC spin system, typically appearing as a triplet and two doublets.
| Proton | δ (ppm) | Multiplicity | J (Hz) | Assignment Logic |
| H-4 | 7.10 - 7.15 | Triplet (t) | 7.8 | Meta to both substituents; couples to H3 and H5. |
| H-5 | 6.80 - 6.85 | Doublet (d) | 7.8 | Ortho to Methyl (weak donor); Meta to Methoxy. |
| H-3 | 6.70 - 6.75 | Doublet (d) | 8.0 | Ortho to Methoxy (strong donor); shielded upfield. |
Critical Diagnostic: If you observe a singlet in the aromatic region, you likely have the 2,4-isomer (where the proton between substituents is isolated).
B. Aliphatic Region (The Chiral Center)
The chiral center at C1 makes the C2 methylene protons chemically non-equivalent (diastereotopic). They will not appear as a simple doublet or triplet.
| Proton | δ (ppm) Base | δ (ppm) 2HCl Salt | Multiplicity | Assignment Logic |
| C(1)-H | 4.35 | 4.80 | dd | Benzylic methine. Deshielded by Ring + N. |
| OMe | 3.82 | 3.85 | s | Characteristic Methoxy singlet. |
| C(2)-Ha | 2.95 | 3.45 | ddd | Diastereotopic methylene proton A. |
| C(2)-Hb | 2.80 | 3.30 | ddd | Diastereotopic methylene proton B. |
| Ar-Me | 2.35 | 2.40 | s | Aromatic Methyl. Distinct from aliphatic alkyls.[1][2][3][4][5][6][7] |
Expert Insight: In the Dihydrochloride salt (2HCl) , the amine protons become ammonium (
13C NMR Spectral Analysis (100 MHz)
The 13C spectrum confirms the carbon skeleton.[5] The key to verification is the number of quaternary carbons.
| Carbon Type | δ (ppm) | Count | Notes |
| C-O (Ar) | 157.5 | 1 | Quaternary. Most downfield aromatic peak. |
| C-N (Ar) | 138.0 | 1 | Quaternary. Ipso carbon. |
| C-Me (Ar) | 136.5 | 1 | Quaternary. Ortho-methyl substituted. |
| Ar-CH | 128.0, 122.5, 108.5 | 3 | C4, C5, C3 respectively. |
| C(1) Methine | 52.0 | 1 | Chiral center. |
| OMe | 55.4 | 1 | Methoxy carbon. |
| C(2) Methylene | 46.5 | 1 | Terminal amine carbon. |
| Ar-Me | 19.5 | 1 | Methyl carbon. |
Comparative Analysis: Target vs. Alternatives
The most common synthesis error is the formation of the 2,4-regioisomer (2-methoxy-4-methylphenyl derivative) or incomplete reduction of the Nitrile precursor .
Table 1: Distinguishing the Target from Impurities
| Feature | Target Molecule (2,6-Isomer) | Regioisomer (2,4-Isomer) | Nitrile Precursor |
| Ar-H Pattern | t, d, d (3 adjacent protons) | d, s, d (Isolated H3 singlet) | Similar to Target |
| Benzylic H | dd (Coupled to CH2) | dd | Singlet (if cyanohydrin) |
| Side Chain | Multiplets (Amine CH2) | Multiplets | Absent (CN group) |
| IR Signal | N-H stretch (~3300 cm⁻¹) | N-H stretch | C≡N stretch (~2200 cm⁻¹) |
| 13C Quaternary | 3 peaks (C-O, C-N, C-Me) | 3 peaks | 4 peaks (includes C≡N) |
HMBC Correlation Diagram
To definitively prove the 2,6-substitution, use Heteronuclear Multiple Bond Correlation (HMBC).
Figure 2: Key HMBC correlations. The Benzylic proton showing 3-bond correlations to BOTH the C-Me and C-OMe carbons proves the 2,6-substitution pattern.
Experimental Protocol
Sample Preparation[8][10][11][12][13]
-
Free Base: Dissolve 10 mg of the oil/solid in 0.6 mL CDCl3 . Add 1 drop of TMS if not present in solvent.
-
Dihydrochloride Salt: Dissolve 10 mg in 0.6 mL DMSO-d6 or D2O .
-
Note: In D2O, the amine protons (-NH2) will exchange and disappear. In DMSO-d6, they will appear as broad singlets at ~8.5 ppm.
-
Acquisition Parameters (Standard)
-
Pulse Sequence: zg30 (Proton), zgpg30 (Carbon w/ decoupling).
-
Relaxation Delay (D1): 1.0 s (Proton), 2.0 s (Carbon).
-
Scans (NS): 16 (Proton), 1024 (Carbon).
-
Temperature: 298 K. If line broadening is observed due to rotation restriction, elevate T to 313 K.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General NMR principles for ABX systems).
-
BenchChem. (2025).[8] Comparative 1H NMR Spectral Analysis of Acetophenone Derivatives.Link
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.Link
-
ChemicalBook. (2024). 2-Methoxybenzylamine 1H NMR Spectrum.Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Used for analogous 2,6-disubstituted benzene shifts). Link
Sources
- 1. chemistryconnected.com [chemistryconnected.com]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. web.pdx.edu [web.pdx.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Determination of Enantiomeric Purity of 1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine via Chiral HPLC
Introduction: The Imperative of Enantiomeric Purity
In pharmaceutical development, the chirality of a molecule is not a trivial detail; it is a critical attribute that can dictate its pharmacological, toxicological, and pharmacokinetic properties.[1] Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different effects in a biological system. The tragic history of thalidomide serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic.[2] Consequently, regulatory agencies worldwide mandate the rigorous characterization and control of the enantiomeric purity of chiral drug substances.[1][3]
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of 1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine, a chiral diamine that serves as a valuable building block in medicinal chemistry. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind method selection and optimization, empowering researchers to develop robust and reliable analytical solutions. We will explore various chiral stationary phases (CSPs), dissect method development strategies, and present detailed experimental protocols, grounding our discussion in established chromatographic principles.
Understanding the Analyte: A Structural Approach to Method Selection
The foundation of any successful chiral separation is a thorough understanding of the analyte's structure. 1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine possesses several key features that guide our selection of a chiral stationary phase:
-
Two Primary Amine Groups: These basic functional groups are prime candidates for ionic interactions and hydrogen bonding.
-
A Stereogenic Center: The chiral carbon atom is the basis of the enantiomerism we aim to resolve.
-
A Substituted Phenyl Ring: This aromatic moiety allows for π-π stacking interactions.
-
A Methoxy Group: This group can act as a hydrogen bond acceptor.
The presence of primary amine groups, in particular, points toward specific classes of CSPs that are known to be effective for their resolution. The direct separation of enantiomers on a CSP is the most common and efficient approach, creating a chiral environment where the enantiomers form transient diastereomeric complexes with differing stabilities, leading to their separation.[1][2][3]
Comparative Analysis of Chiral Stationary Phases (CSPs)
The choice of the CSP is the most critical decision in developing a chiral HPLC method.[4] Based on the structure of our target analyte, we will compare three classes of CSPs renowned for their utility in separating amines.
Polysaccharide-Based CSPs (The Workhorse)
Derivatives of cellulose and amylose coated or immobilized on a silica support are the most widely used CSPs due to their remarkable versatility and broad enantiorecognition capabilities.[4][5]
-
Mechanism of Action: Separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves or cavities within the polysaccharide structure.[3][6] The substituted phenyl ring of the analyte can fit into these pockets, while the amine groups interact with the carbamate derivatives on the polysaccharide backbone.
-
Advantages: Broad applicability across various compound classes, robustness, and the ability to operate in normal-phase, reversed-phase, and polar organic modes.[5][7] This flexibility is invaluable during method development.
-
Recommendation: This class of CSPs, particularly those with electron-donating (e.g., dimethylphenyl) or electron-withdrawing (e.g., dichlorophenyl) groups on the phenylcarbamate moieties, should be the starting point for screening.[8]
Macrocyclic Glycopeptide CSPs (The Specialist for Ionizables)
These CSPs, based on molecules like teicoplanin and vancomycin, are exceptionally effective for resolving ionizable compounds, including primary amines.[6]
-
Mechanism of Action: They offer a complex array of potential interactions, including ionic or electrostatic interactions, hydrogen bonding, and inclusion in the macrocyclic basket-like structure.[6]
-
Advantages: Unique selectivity and the ability to operate in a "Polar Ionic Mode" (PIM), which typically uses methanol with small amounts of acid and base. This mode is often fast and provides enhanced sensitivity for mass spectrometry (MS) detection.
-
Recommendation: An excellent secondary screening option, especially if MS compatibility is desired or if polysaccharide phases fail to provide adequate resolution.
Chiral Crown Ether-Based CSPs (The Niche Expert)
Crown ether-based CSPs are specifically designed for the enantioseparation of compounds containing primary amino groups.[2][9]
-
Mechanism of Action: The separation relies on the formation of inclusion complexes between the protonated primary amine of the analyte and the chiral cavity of the crown ether.[9]
-
Advantages: High selectivity for primary amines. The method is direct and does not require derivatization.
-
Disadvantages: These columns typically require acidic aqueous mobile phases and may have a more limited range of applications compared to polysaccharide CSPs.[10]
-
Recommendation: A valuable tool for this specific analyte but may be considered a more specialized third option after screening on broader-selectivity polysaccharide and macrocyclic phases.
A Systematic Approach to Chiral Method Development
A trial-and-error approach to chiral separations can be inefficient and time-consuming.[7] A systematic screening strategy is essential for success.
The process begins with screening a small, diverse set of columns and mobile phases to find initial "hits".[11] Once a promising combination is identified, the separation is fine-tuned during the optimization phase. Decreasing the flow rate and temperature often enhances chiral selectivity and improves resolution.[11]
Experimental Protocols & Comparative Data
The following protocols are designed as robust starting points for the analysis of 1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine.
Sample Preparation
-
Prepare a stock solution of the racemic analyte at 1.0 mg/mL in methanol or ethanol.
-
Dilute the stock solution with the initial mobile phase to a final concentration of approximately 0.1 mg/mL for analysis.
Protocol 1: Polysaccharide-Based CSP (Primary Method)
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica (e.g., Chiralpak® IA)
-
Dimensions: 250 x 4.6 mm
-
Mobile Phase: Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Rationale: This normal-phase method leverages π-π and hydrogen bonding interactions. Diethylamine is added as a basic modifier to improve the peak shape of the basic amine analytes.
Protocol 2: Macrocyclic Glycopeptide CSP (Alternative Method 1)
-
Column: Teicoplanin-based CSP (e.g., CHIROBIOTIC® T)
-
Dimensions: 250 x 4.6 mm
-
Mobile Phase (PIM): Methanol / Acetic Acid / Triethylamine (100:0.05:0.02, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm or MS
-
Injection Volume: 10 µL
-
Rationale: The Polar Ionic Mode (PIM) is highly effective for ionizable analytes like diamines, promoting strong ionic interactions with the CSP. This method is fast and compatible with MS detection.
Protocol 3: Indirect Analysis via Derivatization (Alternative Method 2)
In cases where direct separation is challenging, an indirect approach can be used. The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[7][12]
-
Derivatization: React the diamine sample with an enantiomerically pure chiral reagent (e.g., Marfey's reagent, Mosher's acid chloride).
-
Column: Standard C18 reversed-phase column.
-
Mobile Phase: Acetonitrile / Water gradient with 0.1% Trifluoroacetic Acid (TFA).
-
Rationale: This method converts the difficult-to-separate enantiomers into diastereomers, which have different physical properties and can be resolved on common, less expensive achiral columns.[13] However, it adds complexity, requires pure derivatizing agents, and must be validated to ensure no racemization occurs during the reaction.
Comparative Performance Data
The following table summarizes expected performance data for the different approaches, illustrating the trade-offs between methods.
| Parameter | Method 1 (Polysaccharide) | Method 2 (Macrocyclic) | Method 3 (Indirect) |
| Chiral Stationary Phase | Amylose-based | Teicoplanin-based | None (Achiral C18) |
| Typical Run Time | 15-20 min | 10-15 min | 20-25 min (plus reaction) |
| Expected Resolution (Rs) | > 2.0 | > 1.8 | > 2.5 |
| Mobile Phase | Normal Phase (Heptane/Alcohol) | Polar Ionic Mode (Methanol) | Reversed-Phase (ACN/Water) |
| Complexity | Low | Low | High (requires derivatization) |
| MS Compatibility | Poor | Excellent | Good |
| Primary Advantage | Broad Applicability & Robustness | Speed & MS Compatibility | Uses standard achiral columns |
Method Validation: Ensuring Trustworthiness
Once an optimal method is established, it must be validated to ensure it is suitable for its intended purpose.[4] Validation should be performed according to International Council for Harmonisation (ICH) guidelines.[14][15] Key parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This involves running a blank, the individual enantiomers, and the racemate.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: Demonstrating that the peak area response is directly proportional to the concentration of the enantiomers over a specified range.
-
Precision: The closeness of agreement between a series of measurements, assessed at both the intra-day and inter-day levels.[16]
-
Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with known amounts of the minor enantiomer.[14]
A reasonable precision target for the minor component (the impurity) is a relative standard deviation (RSD) of ≤20% as it approaches the quantitation limit.[14]
Conclusion and Recommendations
For the determination of the enantiomeric purity of 1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine, a systematic screening approach is paramount.
-
Primary Recommendation: Begin with polysaccharide-based CSPs (Method 1) due to their high success rates and versatility. Screening in both normal-phase and polar organic modes is advised.
-
Strong Alternative: If the primary screen is unsuccessful or if high-throughput and MS compatibility are required, macrocyclic glycopeptide CSPs (Method 2) offer a powerful alternative.
-
Specialized Case: The indirect method (Method 3) should be reserved for situations where direct analysis proves intractable, as the added derivatization step increases complexity and potential sources of error.
By understanding the structure of the analyte and leveraging the distinct selectivity of different classes of CSPs, researchers can confidently develop and validate a robust chiral HPLC method that ensures the quality and safety of their chiral compounds.
References
-
Dong, M. W. (2013). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]
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I.B.S. Analytical. Chiral HPLC Method Development. Available from: [Link]
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Sigma-Aldrich. Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available from: [Link]
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Chemistry LibreTexts. (2021). 19.4: Enantiomeric Purity. Available from: [Link]
-
Blasick, K. A., & Toth, L. M. (2013). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Journal of Pharmaceutical and Biomedical Analysis, 74, 11-23. Available from: [Link]
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Lee, J. E., et al. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1218(30), 4973-4978. Available from: [Link]
-
Reid, G. L. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(10), 1130-1138. Available from: [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-206. Available from: [Link]
-
Breitbach, Z. S., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9), 490-501. Available from: [Link]
-
Islam, M. R., et al. (2016). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 87-94. Available from: [Link]
-
Phenomenex. Chiral HPLC Column. Available from: [Link]
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Ciulla, E. A., et al. (2019). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education, 96(8), 1735-1739. Available from: [Link]
-
Harada, N. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 24(7), 1254. Available from: [Link]
-
De la Cruz, C., & Arbucias, J. (2019). Finding the Best Separation for Enantiomeric Mixtures. LCGC International. Available from: [Link]
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ResearchGate. (2023). How many ways exist that i can use to detect the amount of medicine enantiomers in a mixture?. Available from: [Link]
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Pirkle, W. H., & House, D. W. (1979). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 44(12), 1957-1960. Available from: [Link]
-
Wikipedia. (2023). Chiral column chromatography. Available from: [Link]
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Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(28), 6937-6953. Available from: [Link]
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European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Available from: [Link]
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Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2056. Available from: [Link]
Sources
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- 15. ema.europa.eu [ema.europa.eu]
- 16. scispace.com [scispace.com]
Safety Operating Guide
Personal protective equipment for handling 1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine
Executive Hazard Analysis
The "Why" Behind the Protocol
As researchers, we often treat all "amines" similarly, but 1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine presents a specific dual-threat profile that demands respect beyond standard laboratory compliance.
-
Aggressive Corrosivity (pH > 12): This compound is a vicinal diamine. Upon contact with moisture (mucous membranes, eyes), it generates hydroxide ions rapidly, causing liquefactive necrosis. Unlike acid burns which form a protective eschar, amine burns penetrate deeper as long as the chemical remains.
-
Sensitization Latency: The structural motif (benzylic-like amine) is a potent sensitizer. Exposure today may not burn, but it can prime the immune system for anaphylactic responses to any amine exposure in the future.
Core Directive: Treat this substance as a Class 8 Corrosive and Respiratory Sensitizer . Zero skin contact is the only acceptable standard.
Risk-Based PPE Selection Matrix
Standard lab coats and thin nitrile gloves are insufficient for preparative handling of this substance. Use this matrix to select gear based on your specific operation.
| Protection Zone | Component | Incidental Handling (mg scale / Analysis) | Preparative Handling (>1g / Synthesis / Transfer) | Scientific Rationale |
| Hand Protection | Primary Glove | Nitrile (Min. 5 mil / 0.12mm) | Laminate Film (Silver Shield/4H) | Amines permeate nitrile rapidly. Laminate film provides >4hr breakthrough time. |
| Secondary Glove | None | Nitrile (Outer layer for dexterity) | Laminate gloves are slippery; outer nitrile provides grip and protects the inner film. | |
| Eye/Face | Primary | Chemical Splash Goggles (Indirect Vent) | Chemical Splash Goggles + Face Shield | Amine vapors irritate eyes; liquid splash causes immediate, irreversible corneal opacity. |
| Respiratory | Primary | Fume Hood (Sash at 18") | Fume Hood (Sash at 18") | Engineering controls are superior to respirators. |
| Secondary | N/A | Full-Face Respirator (Multi-Gas/Amine Cartridge) | Required only if working outside a hood (e.g., spill cleanup). N95 is useless against vapors. | |
| Body | Clothing | 100% Cotton Lab Coat | Chemical Resistant Apron (Tychem/PVC) | Cotton absorbs; Tychem repels. Prevents "wicking" of spills to skin. |
Operational Protocol: The "Zero-Contact" Workflow
This protocol uses a self-validating "Clean-Dirty" system to prevent cross-contamination.
Phase A: Pre-Operation Validation
-
Airflow Check: Verify Fume Hood face velocity is 80–100 fpm. Tape a Kimwipe to the sash bottom; if it flutters inward vigorously, flow is active.
-
Glove Inflation Test: Before donning nitrile gloves, trap air in the palm and squeeze. If the glove deflates, it has micro-punctures. Discard immediately.
-
Neutralizer Prep: Prepare a beaker of dilute Citric Acid (10%) or weak Acetic Acid. This is your "Decon Station" for wiping tools, not for treating skin.
Phase B: The Transfer (Critical Step)
Context: Most accidents occur during weighing or transfer due to static cling of the solid or dripping of the liquid.
-
Double Glove (Preparative Scale): Don Laminate gloves first, then Standard Nitrile gloves over them.
-
The "Bridge" Technique: Never carry an open container of the amine across the bench. Move the receiving vessel into the immediate vicinity of the source container inside the hood.
-
Handling:
-
If Solid: Use a disposable anti-static spatula. Amines are hygroscopic and sticky.
-
If Liquid: Use a positive-displacement pipette to prevent dripping.
-
-
Immediate Decon: Immediately after transfer, place the contaminated spatula/pipette tip into the Citric Acid beaker. This neutralizes the amine residue before it enters the general waste stream.
Phase C: Doffing (Removal) Strategy
Goal: Never touch the outside of the PPE with bare skin.
-
Outer Glove Removal: Peel off the outer nitrile gloves inside the hood and discard as hazardous waste.
-
Wash Inner Gloves: While still wearing the Laminate gloves, wash hands with soap and water (or wipe with a damp paper towel) to remove invisible residues.
-
Final Removal: Peel off Laminate gloves.
-
Hand Wash: Wash bare hands with soap and tepid water for 60 seconds. Do not use hot water , as it opens pores and increases absorption of any trace contaminants.
Emergency & Disposal Procedures
Spill Management
-
Small Spill (<10ml/g):
-
Cover with vermiculite or a commercial amine-neutralizing absorbent .
-
Do not use paper towels (high surface area + amine = rapid oxidation/heat).
-
Sweep into a jar, label "Hazardous Waste: Corrosive Amine."
-
-
Skin Exposure:
-
Flush immediately with water for 15 minutes.
-
Do not neutralize on skin (acid + base = exothermic heat = worse burn).
-
Waste Disposal[1][2]
-
Segregation: Do not mix with acidic waste (explosion risk) or oxidizing agents (fire risk).[1]
-
Labeling: Must clearly state "Basic Organic Waste" or "Amines."
-
Container: Use Polyethylene (HDPE) or Glass. Avoid metal containers (amines can corrode copper/brass/aluminum).
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this diamine, ensuring no step is skipped.
Caption: Workflow logic for determining PPE levels and operational steps based on scale of handling.
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).
-
Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (8th Ed). (Referenced for Amine/Nitrile breakthrough data).
-
PubChem. (n.d.). Compound Summary: 1,2-Diamines Safety Profile. National Library of Medicine.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
